molecular formula C16H25NO2 B1660580 1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL CAS No. 792182-08-2

1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL

Cat. No.: B1660580
CAS No.: 792182-08-2
M. Wt: 263.37 g/mol
InChI Key: HAOWVIDVMXHSEJ-UHFFFAOYSA-N
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Description

1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL is a secondary amine derivative featuring a propan-2-ol backbone substituted with a sec-butylamino group and a 2,3-dihydro-1H-inden-5-yloxy aromatic moiety.

Properties

IUPAC Name

1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWVIDVMXHSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407594
Record name 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792182-08-2
Record name 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL, also known as blinatumomab, is a bispecific T-cell engager (BiTE) designed to target specific proteins on the surface of B-lymphocytes and T cells. This compound has garnered attention for its potential therapeutic applications in treating B-cell malignancies. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₆H₂₆ClNO₂
  • Molecular Weight : Approximately 299.84 g/mol
  • CAS Number : 474092-48-3

The compound features a sec-butylamino group, a dihydro-indenyl moiety, and a propanol backbone. This unique structure contributes to its specific biological interactions and pharmacological effects.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
1-(Butylamino)-3-(indol-5-yloxy)-2-propanolIndole instead of dihydro-indeneDifferent aromatic system may affect receptor binding
1-(Cyclohexylamino)-3-(2,3-dihydro-1H-indene-5-yloxy)-2-propanolCyclohexyl substituentBulkier structure may influence bioavailability
1-(Isopropylamino)-3-(naphthalen-5-yloxy)-2-propanolNaphthalene instead of dihydro-indeneLarger aromatic system potentially alters activity profile

Blinatumomab operates by binding to CD19 on B cells and CD3 on T cells, effectively bridging these two cell types. This proximity activates the T cells, prompting them to target and destroy the malignant B cells. The mechanism highlights the compound's role in immunotherapy, particularly in hematological cancers.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity against various B-cell malignancies. Its efficacy has been demonstrated in clinical settings for conditions such as:

  • Acute Lymphoblastic Leukemia (ALL)
  • Non-Hodgkin Lymphoma (NHL)

Clinical Studies

Several clinical trials have assessed the safety and efficacy of blinatumomab:

  • Phase II Study in ALL :
    • Objective : Evaluate response rates in patients with relapsed/refractory ALL.
    • Findings : High rates of complete remission were observed, with a manageable safety profile.
  • Combination Therapy Trials :
    • Objective : Assess the impact of combining blinatumomab with other therapeutic agents.
    • Results : Enhanced efficacy noted when used alongside traditional chemotherapeutics.

Case Studies

A notable case involved a patient with refractory ALL who achieved complete remission after treatment with blinatumomab. The patient's response was characterized by rapid reduction in leukemic blasts and restoration of normal hematopoiesis.

Safety Profile

While blinatumomab has shown promise, it is associated with certain adverse effects:

  • Cytokine Release Syndrome (CRS)
  • Neurological events (e.g., seizures)

Monitoring and management strategies are essential to mitigate these risks during treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of amino-propanol derivatives, differing primarily in their aromatic substituents and side-chain modifications. Key analogs include:

Compound Name Structural Features Key Activities Targets/Mechanisms Source
SPI031 (N-alkylated 3,6-dihalogenocarbazol derivative) Sec-butylamino group + 3,6-dichlorocarbazole moiety Antibacterial (P. aeruginosa) Mutations in nfxB (efflux pump) and outer membrane synthesis genes (htrB, PA14_23400)
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole core + methoxy/methoxymethyl groups Antiarrhythmic, hypotensive, spasmolytic α1-, α2-, and β1-adrenoceptor binding
1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol Similar indenyl group + branched alkylamino side chain No activity data provided Presumed adrenoceptor modulation (structural analogy)

Pharmacological and Mechanistic Differences

  • SPI031: Unlike 1-(sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL, SPI031’s dichlorocarbazole group confers potent antibacterial activity via efflux pump inhibition and outer membrane disruption, validated through whole-genome sequencing of resistant mutants .
  • Indole Derivatives: Compounds with indole cores (e.g., and ) exhibit cardiovascular effects (antiarrhythmic, hypotensive) linked to adrenoceptor binding, suggesting that the aromatic group’s electronic properties (e.g., methoxy substituents) critically influence receptor affinity .
  • Synthetic Accessibility: The discontinued status of this compound contrasts with SPI031’s research prominence, implying that carbazole or indole analogs may offer more tractable synthesis pathways or superior bioactivity .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Moieties: The 2,3-dihydroindenyl group lacks the planar rigidity of carbazole or indole systems, which may reduce π-π stacking interactions with hydrophobic binding pockets in targets like adrenoceptors or bacterial proteins.
  • Amino Side Chains: The sec-butylamino group is conserved in SPI031 and the target compound, but its pairing with a chlorinated carbazole in SPI031 enhances antibacterial potency, highlighting the role of halogenation in microbial target engagement .
  • Steric Effects: Bulkier side chains (e.g., 2,4,4-trimethylpentan-2-ylamino in ) may hinder membrane penetration or receptor access compared to smaller sec-butyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL
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